molecular formula C18H17N3O2 B2707474 (E)-1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one CAS No. 2034997-24-3

(E)-1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one

Cat. No. B2707474
CAS RN: 2034997-24-3
M. Wt: 307.353
InChI Key: YKMHSARVUXTXMA-BQYQJAHWSA-N
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Description

(E)-1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C18H17N3O2 and its molecular weight is 307.353. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Multicomponent Reactions and Domino Processes

Research demonstrates the utility of this compound in efficient multicomponent reactions. For instance, Cui et al. (2018) reported a metal-free three-component domino reaction for preparing sulfonylated furan or imidazo[1,2-a]pyridine derivatives, showcasing excellent functional group tolerance and efficiency. This process utilizes 1,3-dicarbonyl compounds or pyridin-2-amines, ynals, and sodium benzenesulfinates (Cui et al., 2018).

Synthesis and Reactivity Studies

Another aspect of research includes exploring the synthesis and reactivity of compounds similar to (E)-1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one. For example, Huang and Wamhoff (1984) investigated the addition and cyclization reactions of 3-(2-Imidazolidinylidene)- and 3-(Hexahydro-2-pyrimidinylidene)-2(3H)-furanones with hydrochloric acid, halogens, and methyl propiolate, leading to various heterocyclic derivatives (Huang & Wamhoff, 1984).

Heterocyclic Chemistry

The study of heterocyclic chemistry, which includes pyrroles, thiophenes, furans, indoles, benzothiophenes, benzofurans, imidazoles, and pyrazoles, is vital in understanding the chemical properties and potential applications of compounds like (E)-1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one. Davies (1992) provides insights into the aromatic heterocyclic chemistry relevant to this compound (Davies, 1992).

Application in Organic Synthesis

Pan et al. (2010) disclosed the use of similar compounds in organic synthesis through three-component reactions involving imidazo[1,5-a]pyridine carbenes, aldehydes, and DMAD or allenoates. This process yields fully substituted furans, highlighting the versatility of such compounds in organic synthesis (Pan et al., 2010).

Antioxidative Activity Studies

Yanagimoto et al. (2002) explored the antioxidative activities of heterocyclic compounds found in coffee volatiles produced by the Maillard reaction. This study, although not directly on (E)-1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one, provides a context for understanding the potential antioxidative properties of similar heterocyclic compounds (Yanagimoto et al., 2002).

properties

IUPAC Name

(E)-1-[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-3-(furan-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c22-18(8-7-15-4-3-11-23-15)20-10-9-14(12-20)21-13-19-16-5-1-2-6-17(16)21/h1-8,11,13-14H,9-10,12H2/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKMHSARVUXTXMA-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=NC3=CC=CC=C32)C(=O)C=CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC1N2C=NC3=CC=CC=C32)C(=O)/C=C/C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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